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This application note provides detailed protocols for measuring the activity of p70 Ribosomal

S6 Kinase (p70S6K), a crucial serine/threonine kinase involved in cell growth, proliferation, and

survival. The protocols outlined below utilize the synthetic peptide Crosstide
(GRPRTSSFAEG) as a substrate and are designed for researchers in academia and the

pharmaceutical industry engaged in signal transduction research and drug development.[1][2]

p70S6K is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is a

multi-step process involving phosphorylation by kinases such as PDK1 and mTOR.[3][4][5]

Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal

protein, to regulate protein synthesis and cell cycle progression.[4][6] Dysregulation of the

p70S6K signaling pathway is implicated in various diseases, including cancer, making it an

important therapeutic target.

This document details three common methods for assaying p70S6K activity: a traditional

radioactive assay, a luminescence-based assay, and a fluorescence polarization-based assay.

Each method offers distinct advantages in terms of sensitivity, throughput, and safety.

p70S6K Signaling Pathway
The following diagram illustrates the central role of p70S6K in the PI3K/mTOR signaling

cascade.
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Caption: The p70S6K signaling pathway, illustrating upstream activation and downstream

targets.

Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.

Optimization of enzyme concentration, substrate concentration, and incubation time is

recommended for each new experimental setup.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This traditional method directly measures the incorporation of a radiolabeled phosphate from

[γ-³²P]ATP into the Crosstide substrate.[7][8]

Experimental Workflow:

Start Prepare Reaction Mix
(Buffer, Crosstide, p70S6K)

Initiate with
[γ-³²P]ATP & MgCl₂

Incubate
(e.g., 30°C for 30 min)

Stop Reaction
(e.g., Phosphoric Acid)

Spot onto
P81 Phosphocellulose Paper

Wash Paper to
Remove Unincorporated ATP

Quantify Radioactivity
(Scintillation Counting) End
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Caption: Workflow for a radioactive p70S6K kinase assay.

Methodology:

Prepare Kinase Reaction Buffer: A typical 5X kinase buffer may contain 100 mM HEPES (pH

7.5), 50 mM MgCl₂, 5 mM DTT, and 5 mM EGTA.

Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase reaction

buffer, purified active p70S6K enzyme, and the Crosstide substrate.

Initiate Kinase Reaction: Add [γ-³²P]ATP and unlabeled ATP to the desired final concentration

and specific activity.

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60

minutes). A time-course experiment is recommended to ensure the reaction is within the

linear range.
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Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric

acid.[9]

Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

The phosphorylated Crosstide will bind to the paper.[7]

Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated

[γ-³²P]ATP.[7][9]

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-
Glo™)
This homogenous assay quantifies the amount of ADP produced during the kinase reaction,

which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used

in a luciferase-luciferin reaction to generate a luminescent signal.[5][10][11]

Experimental Workflow:

Start Prepare Kinase Reaction
(p70S6K, Crosstide, ATP)

Incubate for Kinase Reaction
(e.g., 60 min at RT)

Add ADP-Glo™ Reagent
(Terminates reaction, depletes ATP)

Incubate
(e.g., 40 min at RT)

Add Kinase Detection Reagent
(Converts ADP to ATP, generates light)

Incubate
(e.g., 30 min at RT) Read Luminescence End

Click to download full resolution via product page

Caption: Workflow for a luminescence-based p70S6K kinase assay.

Methodology:

Prepare Kinase Reaction: In a white, opaque multi-well plate, add the kinase buffer, p70S6K

enzyme, Crosstide substrate, and ATP.

Incubate: Incubate the plate at room temperature or 30°C for the desired time (e.g., 60

minutes).[12]

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40
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minutes.[12][13]

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP and

initiate the luciferase reaction. Incubate at room temperature for about 30 minutes.[12][13]

Measure Luminescence: Read the luminescent signal using a plate reader. The signal

intensity is proportional to the amount of ADP produced and thus the p70S6K activity.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This homogenous assay measures the change in the rate of rotation of a fluorescently labeled

Crosstide peptide upon phosphorylation. A phosphospecific antibody binds to the

phosphorylated peptide, creating a larger molecular complex that tumbles more slowly in

solution, resulting in a higher fluorescence polarization value.[14][15]

Experimental Workflow:

Start Prepare Kinase Reaction
(p70S6K, Fluorescent Crosstide, ATP) Incubate for Kinase Reaction Stop Reaction

(e.g., EDTA)
Add Phosphospecific Antibody

and Fluorescent Tracer Incubate for Antibody Binding Read Fluorescence Polarization End

Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization-based p70S6K kinase assay.

Methodology:

Prepare Kinase Reaction: In a suitable multi-well plate (e.g., black, low-binding), set up the

kinase reaction containing p70S6K, a fluorescently labeled Crosstide peptide, and ATP in

kinase buffer.

Incubate: Allow the kinase reaction to proceed at a controlled temperature for a specific

duration.

Stop Reaction: Terminate the reaction by adding a chelating agent like EDTA.

Antibody Binding: Add a mixture of a phosphospecific antibody that recognizes

phosphorylated Crosstide and a fluorescent tracer peptide (for competitive formats).
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Equilibration: Incubate the plate to allow the antibody-phosphopeptide binding to reach

equilibrium.

Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate

reader. An increase in polarization (in a direct assay) or a decrease (in a competitive assay)

indicates kinase activity.

Data Presentation
The following table summarizes typical quantitative parameters for the described p70S6K

kinase assays. These values should be optimized for specific experimental conditions.

Parameter Radioactive Assay
Luminescence
Assay (ADP-Glo™)

Fluorescence
Polarization Assay

Enzyme (p70S6K) 10-100 ng 5-25 ng[13] 1-20 ng

Substrate (Crosstide) 20-100 µM 0.1-1 mg/mL
50-200 nM

(fluorescently labeled)

ATP 50-200 µM 10-50 µM[12] 10-100 µM

[γ-³²P]ATP 1-10 µCi per reaction N/A N/A

Incubation Time 10-60 minutes 30-120 minutes[12] 30-90 minutes

Incubation

Temperature
30°C[7]

Room Temperature or

30°C

Room Temperature or

30°C

Detection Method Scintillation Counting
Luminescence Plate

Reader

FP-capable Plate

Reader

Conclusion
The choice of assay for measuring p70S6K activity depends on the specific research needs,

including required throughput, sensitivity, and available instrumentation. The radioactive assay

is a highly sensitive and direct method, while the luminescence and fluorescence polarization

assays offer non-radioactive, high-throughput alternatives suitable for inhibitor screening and

kinetic studies. The protocols and data presented here provide a solid foundation for

establishing robust and reliable p70S6K activity assays in your laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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